molecular formula C18H15N5 B8282106 benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine

benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine

Cat. No.: B8282106
M. Wt: 301.3 g/mol
InChI Key: JAGFTISVIIETEZ-UHFFFAOYSA-N
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Description

Benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine is a complex organic compound that features a benzyl group attached to a pyrrolo[2,3-b]pyridine and pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be synthesized via cyclization reactions involving appropriate precursors. The pyrimidine ring is then introduced through condensation reactions with suitable reagents.

Key steps in the synthesis may include:

    Cyclization: Formation of the pyrrolo[2,3-b]pyridine core.

    Condensation: Introduction of the pyrimidine ring.

    Benzylation: Attachment of the benzyl group to the nitrogen atom of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

Benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine has several applications in scientific research:

Mechanism of Action

The mechanism by which benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to therapeutic effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.

    Pyrimidine derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.

Uniqueness

Benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine is unique due to its specific combination of the pyrrolo[2,3-b]pyridine and pyrimidine rings, which may confer distinct biological activities and selectivity towards certain molecular targets .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

N-benzyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C18H15N5/c1-2-5-13(6-3-1)11-21-16-8-10-20-18(23-16)15-12-22-17-14(15)7-4-9-19-17/h1-10,12H,11H2,(H,19,22)(H,20,21,23)

InChI Key

JAGFTISVIIETEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC=C2)C3=CNC4=C3C=CC=N4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4 (0.36 g, 0.09 mmol), 10 (0.028 g, 0.108 mmol), 2.0M Na2CO3 (0.108ml, 0.271 mmol) and catalytic PdCl2(PPh3)2 in 1 ml of DMSO was heated in the microwave at 160° C. for 5 minutes resulting in conversion to tosyl protected product by LC/MS (M+1)=456. NaOtBu (0.026 g, 0.271 mmol) was added to the reaction and it was heated in the microwave for 5 minutes at 160° C. resulting in complete conversion to product 11. The reaction was filtered and purified by preparative HPLC giving 0.0032 g of 11 as a white solid in 11% yield.
Name
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.028 g
Type
reactant
Reaction Step One
Quantity
0.108 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.026 g
Type
reactant
Reaction Step Two
Yield
11%

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